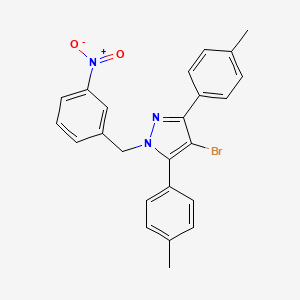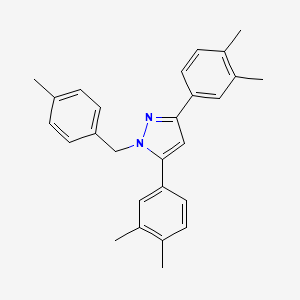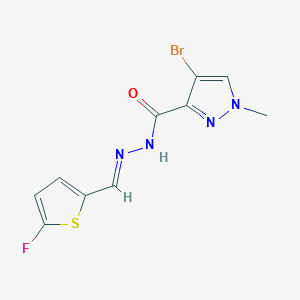
4-bromo-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, methylphenyl, and nitrobenzyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Pyrazole Core: The initial step involves the formation of the pyrazole core through the reaction of hydrazine with a 1,3-diketone.
Substitution with Methylphenyl Groups: The substitution of hydrogen atoms with methylphenyl groups can be carried out using Friedel-Crafts alkylation.
Attachment of Nitrobenzyl Group: The final step involves the attachment of the nitrobenzyl group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or lithium aluminum hydride.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-bromo-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(4-methylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence biochemical pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-diphenyl-1H-pyrazole: Lacks the nitrobenzyl group.
3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the bromine and nitrobenzyl groups.
1-(3-nitrobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine atom.
Properties
Molecular Formula |
C24H20BrN3O2 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methylphenyl)-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20BrN3O2/c1-16-6-10-19(11-7-16)23-22(25)24(20-12-8-17(2)9-13-20)27(26-23)15-18-4-3-5-21(14-18)28(29)30/h3-14H,15H2,1-2H3 |
InChI Key |
PNBWYFPFRSMANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[3-(phenylsulfonyl)propanoyl]piperidine-3-carboxylate](/img/structure/B10920810.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10920825.png)
![6-(1-Adamantyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B10920833.png)

![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10920850.png)
![1-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10920864.png)
![N-(2-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}ethyl)-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B10920870.png)

![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10920883.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10920888.png)
![N-(2-acetylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920903.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10920904.png)
![3-methyl-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10920906.png)
